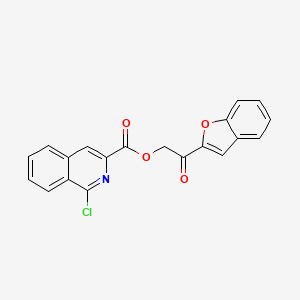

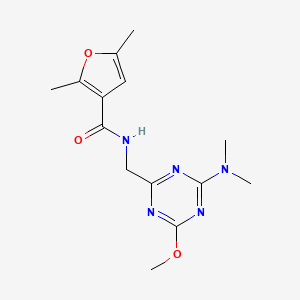

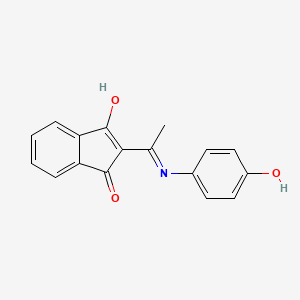

![molecular formula C15H23N3S B2800409 N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine CAS No. 1251687-28-1](/img/structure/B2800409.png)

N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine, also known as DMXAA, is a small molecule with potential anti-tumor properties. It was first identified in the late 1990s and has since been the subject of numerous studies investigating its potential as a cancer therapy.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

The compound has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . These derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .

Fluorophores and Visible Light Organophotocatalysts

The compound has been extensively researched for use in photovoltaics or as fluorescent sensors . However, their use as potential visible-light organophotocatalysts has not received any in-depth study . By varying the donor groups whilst keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Antibacterial Activity

The compound has been used in the synthesis of derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy .

Synthesis of Ion-Associate Complexes

The compound has been used in the synthesis of ion-associate complexes, which are crucial to comprehending the relationships between bioactive molecules and receptor interactions . The complex under study was examined for antibacterial activity .

Self-Organization Processes

The compound has been used in the study of self-organization processes in poly buffer solutions with change in concentration and pH of a medium . It is found that at pH ≥ 7 with a rise in temperature, a structural-phase transition is observed in poly solutions .

Tuning the pH-Responsive Properties

The compound has been used in the study of tuning the pH-responsive properties of different nanoparticle formulations . The dynamic swelling behavior of different nanoparticle formulations in response to a change in pH was determined .

Propriétés

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3S/c1-5-18(6-2)10-9-16-15-17-13-11(3)7-8-12(4)14(13)19-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSYVPHXTDACIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

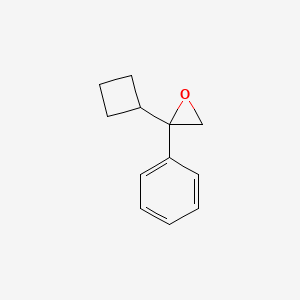

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)

![2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole](/img/structure/B2800334.png)

![Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2800335.png)

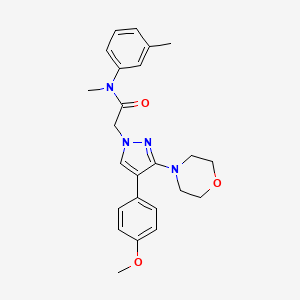

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2800336.png)

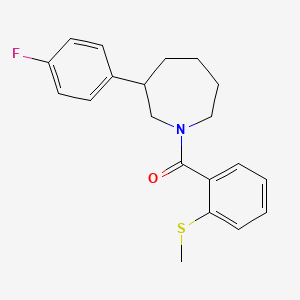

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2800340.png)